molecular formula C7H12N2O3 B15316889 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15316889
M. Wt: 172.18 g/mol
InChI Key: YUQWOAGJJPHPMD-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid (CAS 1342274-73-0) is a high-value pyrrolidine derivative with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This chemical serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. Its structure, featuring both a carboxylic acid and a methylcarbamoyl group on the pyrrolidine ring, makes it a useful intermediate for constructing more complex compounds, such as protease inhibitors or ligands for various biological targets . The compound is offered with a high purity level of 95% and is stored at room temperature . It is available for global shipping in quantities ranging from milligrams to multi-gram scales to support various research and development needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-8-7(12)9-3-2-5(4-9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)

InChI Key

YUQWOAGJJPHPMD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the production of highly enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally acts by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-carboxylic acid derivatives are widely studied for their applications in drug discovery and coordination chemistry. Below is a detailed comparison of 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid with analogous compounds.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Pyrrolidine-3-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₇H₁₂N₂O₃ 172.18 1342274-73-0 Methylcarbamoyl at position 1
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid C₁₂H₁₂F₃NO₂ 259.23 1086374-97-1 4-(Trifluoromethyl)phenyl at position 1
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid C₁₁H₁₄N₂O₂ 206.24 1086380-66-6 Pyridin-3-ylmethyl at position 1
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 466.16 - Benzodioxol, trifluoromethylphenyl ureido
Key Observations:
  • The benzodioxol and ureido groups in the compound from increase steric bulk and metabolic stability, making it suitable for enzyme inhibition studies .

Q & A

Q. What are the optimal synthetic routes for 1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves functionalizing the pyrrolidine ring with a methylcarbamoyl group. A common approach includes:

  • Step 1 : Preparation of the pyrrolidine-3-carboxylic acid backbone using cyclization reactions.
  • Step 2 : Introduction of the methylcarbamoyl group via carbamate-forming reactions, often using methyl isocyanate or tert-butoxycarbonyl (Boc) protection followed by deprotection .
  • Characterization : Intermediate purity is confirmed via HPLC (>95% purity) and structural validation using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry (ESI-MS or MALDI-TOF). Recrystallization or column chromatography is employed for purification .

Q. How do reaction conditions (pH, temperature, solvents) influence the stability and reactivity of this compound?

  • pH Sensitivity : The carboxylic acid group is prone to deprotonation in basic conditions (pH > 8), which may affect esterification or amide coupling reactions.
  • Temperature : Reactions involving the methylcarbamoyl group require controlled temperatures (20–40°C) to prevent decomposition. Higher temperatures (>60°C) risk side reactions like retro-amide formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during carbamoylation, while aqueous solvents stabilize the zwitterionic form of the carboxylic acid .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies protons on the pyrrolidine ring (δ 1.5–3.5 ppm) and methylcarbamoyl group (δ 2.8–3.1 ppm). 13^{13}C NMR confirms carbonyl carbons (170–175 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (carboxylic acid C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., C7_7H12_{12}N2_2O3_3 requires [M+H]+^+ = 173.0926) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states and activation energies for carbamoylation steps. For example, density functional theory (DFT) predicts regioselectivity in pyrrolidine functionalization .
  • Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to screen optimal catalysts (e.g., organocatalysts for enantioselective synthesis) and solvents, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Example : If one study reports enzyme inhibition while another shows no activity:
    • Re-examine purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Use LC-MS to verify batch consistency .
    • Assay Conditions : Compare buffer pH, co-solvents (e.g., DMSO concentration), and enzyme isoforms. For instance, activity may vary between human vs. murine targets .
    • Statistical Validation : Apply multivariate analysis to isolate variables causing discrepancies .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing byproducts like over-carbamoylated derivatives .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to track reaction progress in real time .
  • Purification : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC for >99% purity .

Q. How does the compound’s stereochemistry impact its interactions with biological targets?

  • Chiral Centers : The pyrrolidine ring’s 3D conformation affects binding to enzymes (e.g., proteases).
    • Enantiomeric Resolution : Use chiral columns (e.g., Chiralpak IA) or enzymatic resolution with lipases to separate enantiomers .
    • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities for (R)- vs. (S)-configurations .

Methodological Best Practices

  • Safety Protocols : Adhere to OSHA guidelines for handling methyl isocyanate (toxic) and use fume hoods for all reactions .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) and share raw spectral data in public repositories (e.g., PubChem) .

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